β1-Selectivity: Landiolol Exhibits 8.5x Greater Selectivity than Esmolol
Landiolol demonstrates a β1/β2 selectivity ratio of 255:1, which is significantly higher than esmolol's ratio of 33:1 [1]. This was confirmed in a direct comparative study using human embryonic kidney (HEK)293 cells expressing human receptor subtypes, where landiolol exhibited a 216-fold selectivity for β1 over β2 receptors, compared to only 30-fold for esmolol [2]. In another animal model, landiolol's β1/β2 selectivity was reported as 255:33 [3]. This high selectivity is a key differentiator from other β-blockers, including propranolol, which has a β1/β2 ratio of 0.68 and is non-cardioselective [4].
| Evidence Dimension | β1/β2 Adrenergic Receptor Selectivity Ratio |
|---|---|
| Target Compound Data | 255:1 (or 216-fold) |
| Comparator Or Baseline | Esmolol: 33:1 (or 30-fold); Propranolol: 0.68 |
| Quantified Difference | Landiolol's selectivity is ~8.5 times greater than esmolol and ~375 times greater than propranolol. |
| Conditions | In vitro receptor binding assays using human β1- and β2-adrenergic receptors. |
Why This Matters
Higher β1-selectivity reduces the risk of β2-mediated adverse effects such as bronchospasm and hypotension, making landiolol a safer choice for patients with pulmonary comorbidities or hemodynamic instability.
- [1] Table I. β1/β2 selectivity ratios of β-blockers. PMC. View Source
- [2] Comparison of the β-Adrenergic Receptor Antagonists Landiolol and Esmolol: Receptor Selectivity, Partial Agonism, and Pharmacochaperoning Actions. J Pharmacol Exp Ther. 2025. View Source
- [3] Landiolol: pharmacology and its use for rate control in atrial fibrillation in an emergency setting. PMC. View Source
- [4] Matsuishi Y, et al. Vasc Health Risk Manag. 2020;16:111-123. View Source
